molecular formula C8H5ClN2O2 B3317644 4-Chloro-7-nitro-1H-indole CAS No. 96831-52-6

4-Chloro-7-nitro-1H-indole

Cat. No.: B3317644
CAS No.: 96831-52-6
M. Wt: 196.59 g/mol
InChI Key: NDHBCNHRLXZLGN-UHFFFAOYSA-N
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Description

4-Chloro-7-nitro-1H-indole is a heterocyclic aromatic organic compound. It is a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. The compound is characterized by the presence of a chlorine atom at the fourth position and a nitro group at the seventh position on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitro-1H-indole typically involves the nitration of 4-chloroindole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the seventh position. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the indole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-nitro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The indole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic system.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium thiolate in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

    Reduction: 4-Chloro-7-amino-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

4-Chloro-7-nitro-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into its potential as an anticancer agent, given the biological activity of related indole derivatives.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Chloro-1H-indole: Lacks the nitro group, making it less reactive in redox reactions.

    7-Nitro-1H-indole: Lacks the chlorine atom, which affects its reactivity in substitution reactions.

    4-Bromo-7-nitro-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical reactivity and biological activity.

Uniqueness: 4-Chloro-7-nitro-1H-indole is unique due to the combined presence of both chlorine and nitro substituents, which confer distinct chemical reactivity and biological properties. This dual substitution pattern makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.

Properties

IUPAC Name

4-chloro-7-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHBCNHRLXZLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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